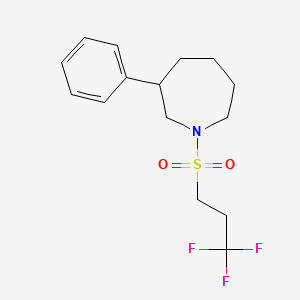

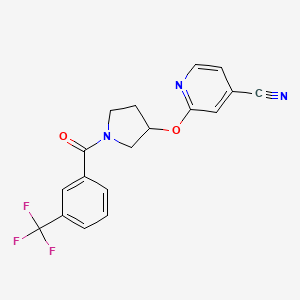

3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

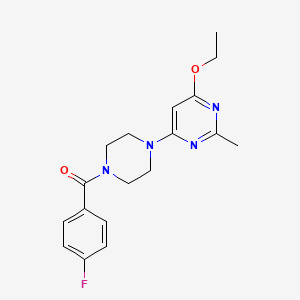

3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane is a chemical compound with the molecular formula C15H20F3NO2S . The average mass of this compound is 335.385 Da and the monoisotopic mass is 335.116669 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include its molecular weight, boiling point, melting point, and solubility. For 3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane, the molecular weight is 335.385 Da . Other specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Synthesis and Ionic Liquid Applications

The compound 3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane is part of research into novel families of room temperature ionic liquids derived from azepane. Ionic liquids have garnered interest due to their low volatility and potential applications in green chemistry. By reacting azepane with various bromoalkanes and methylating agents, researchers have synthesized quaternary azepanium salts. These salts exhibit different physical properties based on their anionic counterparts and substitution patterns, affecting their liquid temperature ranges, viscosity, and conductivity. Such ionic liquids are promising for applications requiring wide electrochemical windows, including as electrolytes in energy storage devices (Belhocine et al., 2011).

Electrolyte Mixtures for Supercapacitors

In the context of electrochemical double layer capacitors (EDLCs), mixtures of azepanium-based ionic liquids and propylene carbonate have been studied. These mixtures retain the low viscosities and high conductivities of propylene carbonate-based EDLC electrolytes while enabling operative voltages as high as 3.5 V. This research highlights the potential of azepanium ionic liquids in enhancing the performance of supercapacitors, a critical component for energy storage technologies (Pohlmann et al., 2015).

Catalytic Activity in Organic Synthesis

Lanthanide(III) azepane dithiocarbamate complexes have been synthesized and shown to act as catalysts in the trimethylsilylcyanation of carbonyl compounds. These complexes, which incorporate azepane as a ligand, demonstrate good to excellent catalytic activity. This research illustrates the utility of azepane derivatives in facilitating organic transformations, potentially offering new routes for the synthesis of various organic compounds (Pitchaimani et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-phenyl-1-(3,3,3-trifluoropropylsulfonyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO2S/c16-15(17,18)9-11-22(20,21)19-10-5-4-8-14(12-19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOTBXLYGZXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)

(C)C(C)(C)C](/img/structure/B2862888.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)